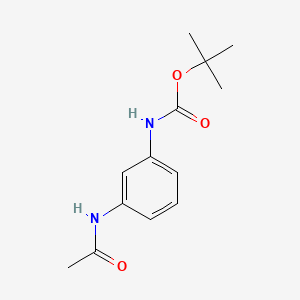

Tert-butyl 3-(acetylamino)phenylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

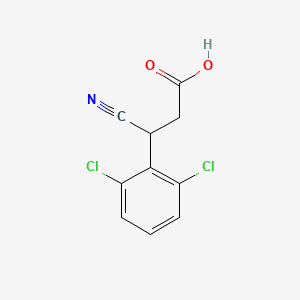

“Tert-butyl 3-(acetylamino)phenylcarbamate” is a chemical compound with the molecular formula C13H18N2O3 . It is also known by its CAS Number: 925563-94-6 .

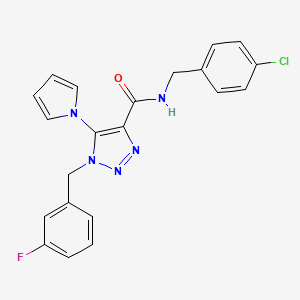

Molecular Structure Analysis

The molecular structure of “Tert-butyl 3-(acetylamino)phenylcarbamate” consists of a phenyl ring attached to a carbamate group, which is further connected to a tert-butyl group . The InChI code for this compound is 1S/C13H18N2O3/c1-9(16)14-10-6-5-7-11(8-10)15-12(17)18-13(2,3)4/h5-8H,1-4H3,(H,14,16)(H,15,17) .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Drug Development

Tert-butyl 3-(acetylamino)phenylcarbamate: has been studied for its potential use in the development of anti-inflammatory drugs. Research indicates that derivatives of this compound have shown promising anti-inflammatory activity, which could lead to safer alternatives to nonsteroidal anti-inflammatory drugs (NSAIDs). These derivatives have been synthesized and evaluated for in vivo anti-inflammatory activity, showing inhibition values ranging from 54.239% to 39.021%, comparable to standard drugs like indomethacin .

Enzymatic Kinetic Resolution

This compound serves as a key intermediate in the enzymatic kinetic resolution process. It has been used to produce optically pure enantiomers via lipase-catalyzed transesterification reactions. The high enantioselectivity of this process (E > 200) makes it valuable for synthesizing chiral alcohols, which are important in the creation of various pharmaceuticals .

Chiral Building Blocks for Organochalcogenanes

The compound’s derivatives are crucial in synthesizing chiral organoselenanes and organotelluranes, which have significant biological properties. Through enzymatic kinetic resolution, researchers can obtain enantiopure precursors necessary for creating these organochalcogenanes. These compounds have applications in inhibiting enzymes like cysteine proteases and protein tyrosine phosphatases, which are relevant in treating diseases .

Biochemical Research

The compound can also play a role in biochemical research, where it may be used to study enzyme reactions or as a precursor in the synthesis of biochemical probes. Its ability to interact with biological molecules can provide insights into enzyme mechanisms and substrate specificity.

Each of these applications demonstrates the versatility and importance of Tert-butyl 3-(acetylamino)phenylcarbamate in scientific research. Its potential uses span across multiple fields, highlighting its value as a compound in both current and future studies.

Propiedades

IUPAC Name |

tert-butyl N-(3-acetamidophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-9(16)14-10-6-5-7-11(8-10)15-12(17)18-13(2,3)4/h5-8H,1-4H3,(H,14,16)(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEZNQDQRZAFBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(acetylamino)phenylcarbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2360374.png)

![9-(4-ethylphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2360379.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2360384.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2360386.png)

![Ethyl 4-({[1-(7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2360390.png)

![2',2'-Dimethyl-2H-spiro[benzofuran-3,3'-pyrrolidin]-2-one](/img/structure/B2360391.png)